![molecular formula C18H12ClN3OS B1417401 2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-05-9](/img/structure/B1417401.png)
2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile
Descripción general
Descripción
2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile (2CBP) is a heterocyclic organic compound that has recently gained interest in the scientific community due to its potential applications in a variety of fields. 2CBP is a highly reactive compound that can be synthesized through a variety of methods and can be used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
Molecular Characterization and Analysis
Spectroscopic Properties and Molecular Docking Studies 2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile and its derivatives have been extensively studied for their spectroscopic properties using techniques like FT-IR and FT-Raman. Vibrational spectral analyses, along with density functional theory (DFT) calculations, provide insights into the equilibrium geometry and vibrational wave numbers of these compounds. Such studies also reveal the molecule's stability, charge delocalization, and nonlinear optical behavior. Molecular docking results indicate potential inhibitory activity against specific proteins, suggesting uses in designing anti-diabetic compounds (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity
Synthesis and Structural Insights The synthesis of various thiopyrimidine derivatives, including the one , has been reported. These compounds, characterized by NMR, IR, and mass spectroscopy, and their molecular structures studied by single-crystal X-ray diffraction, provide valuable structural insights. Notably, the different substituents at certain positions on the pyrimidine ring lead to diverse hydrogen-bond interactions, influencing the crystal packing and overall molecular conformation (Stolarczyk et al., 2018). Additionally, structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has been performed, revealing L-shaped conformations and specific hydrogen bond motifs. Energy frameworks and Hirshfeld surface analyses provide further insights into the intermolecular interactions of these compounds (Al-Wahaibi et al., 2021).
Nonlinear Optical Properties and Molecular Interactions
Optical and Electronic Behavior Detailed analyses of the nonlinear optical properties, natural bonding orbital (NBO) analysis, and molecular electrostatic potential (MEP) of these compounds have been conducted. Such studies are crucial in understanding the molecular interactions, potential energy distribution, and sites for electrophilic and nucleophilic attacks, which are important for various applications, including in the field of chemotherapeutics (Al-Omary et al., 2015). Furthermore, vibrational spectroscopic and molecular docking studies shed light on the potential chemotherapeutic applications of these compounds, revealing their interactions at the catalytic site of substrates and possible inhibition mechanisms (Haress et al., 2015).
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-15-9-5-4-8-13(15)11-24-18-21-16(12-6-2-1-3-7-12)14(10-20)17(23)22-18/h1-9H,11H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGLXNUIRLXTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)
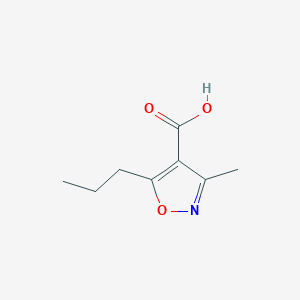
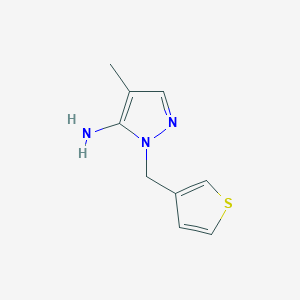

![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)
![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)


![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)
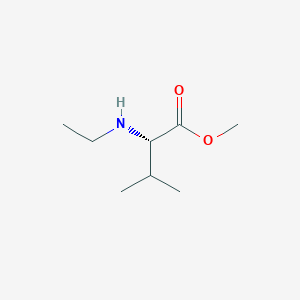
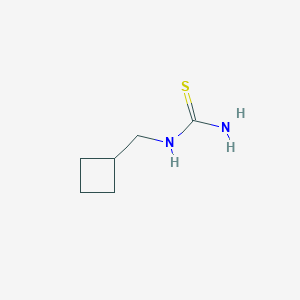
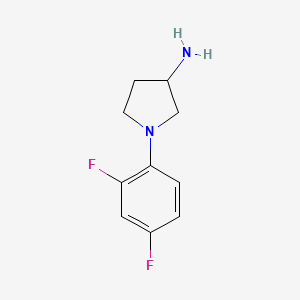

![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)